[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride
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Overview
Description
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. It is a clear, pale liquid known for its unique blend of reactivity and stability, making it an invaluable tool for a wide range of laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride typically involves the sulfonylation of [1,1’-bi(cyclohexane)] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Scientific Research Applications
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bi(cyclohexane)]-2-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
[1,1’-Bi(cyclohexane)]-2-sulfonate esters: These compounds contain sulfonate ester groups and are used in similar applications as [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride.
Uniqueness
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of products sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H21ClO2S |
---|---|
Molecular Weight |
264.81 g/mol |
IUPAC Name |
2-cyclohexylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI Key |
STGSZWUNTLGCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
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